REACTION_CXSMILES
|
ClC1C=CC=C[C:3]=1[CH:4]=[O:5].[OH-].[Na+].[Cl:12][C:13]1[CH:23]=[CH:22][CH:21]=[CH:20][C:14]=1[CH:15]=[CH:16][C:17](=[O:19])[CH3:18].S(=O)(=O)(O)O>C(O)C.C(OCC)(=O)C.CC(C)=O>[Cl:12][C:13]1[CH:23]=[CH:22][CH:21]=[CH:20][C:14]=1[CH:15]1[CH2:3][C:4](=[O:5])[CH2:18][C:17](=[O:19])[CH2:16]1 |f:1.2|
|
Name
|
|
Quantity
|
70.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
294 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
94.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(C)=O)C=CC=C1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
An excessive acetone was distilled off under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous magnesium sulfate)
|
Type
|
DISTILLATION
|
Details
|
ethyl acetate was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a crude 2-chlorobenzalacetone (94.6 g) as a yellow oil
|
Type
|
CUSTOM
|
Details
|
This oil was employed in the next step without a further purification
|
Type
|
CUSTOM
|
Details
|
was combined with diethyl malonate (80.1 g) at room temperature
|
Type
|
CUSTOM
|
Details
|
(resulting in instantaneous precipitation)
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
cooled on ice (1 hour)
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was recovered by a filtration
|
Type
|
WASH
|
Details
|
washed successively with ethyl acetate and isopropyl ether
|
Type
|
CUSTOM
|
Details
|
to obtain a crude 6-(2-chlorophenyl)-2-hydroxy-4-oxo-2-cyclohexenene-1-carboxylic acid ethyl ester monosodium salt (151.0 g) as a pale yellow powder
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
with heating at 100° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
with heating at 100° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous magnesium sulfate)
|
Type
|
DISTILLATION
|
Details
|
ethyl acetate was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
The precipitated crystal was washed successively with ethyl acetate-isopropyl ether (1:4) and isopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C1CC(CC(C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |